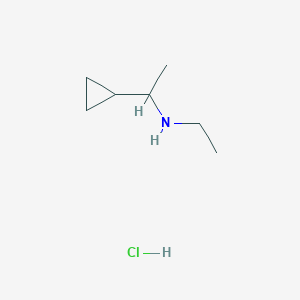![molecular formula C18H27FN2O4S2 B2606395 4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380166-83-4](/img/structure/B2606395.png)
4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK).
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide involves the inhibition of BTK. BTK is a key enzyme involved in the survival and proliferation of cancer cells. Therefore, the inhibition of BTK by this compound leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to be well-tolerated in preclinical studies, and it has been shown to have a good pharmacokinetic profile. In addition, this compound has been found to have a high degree of selectivity towards BTK, which reduces the risk of off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in lab experiments is its high degree of selectivity towards BTK. This reduces the risk of off-target effects and improves the accuracy of the results. However, one of the limitations of using this compound is its high cost, which may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. One of the most significant directions is the development of this compound as a potential therapeutic agent for the treatment of various types of cancers. In addition, further studies are needed to explore the potential applications of this compound in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide involves several steps. The first step involves the synthesis of 4-ethoxy-3-fluoroaniline, which is then reacted with thian-4-ylmethanol to form the corresponding thian-4-ylmethyl derivative. This derivative is then reacted with morpholine to form 4-morpholin-4-ylthian-4-ylmethylamine. The final step involves the reaction of this amine with benzenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of oncology. It has been found to be an effective inhibitor of BTK, which is a key enzyme involved in the survival and proliferation of cancer cells. Therefore, this compound has potential applications in the treatment of various types of cancers.
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S2/c1-2-25-17-4-3-15(13-16(17)19)27(22,23)20-14-18(5-11-26-12-6-18)21-7-9-24-10-8-21/h3-4,13,20H,2,5-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNYLNYBCONNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)
![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)


![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)

![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)
![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)


